![molecular formula C9H17NO2S2 B13991463 6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid CAS No. 94646-69-2](/img/structure/B13991463.png)
6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid is a chemical compound with the molecular formula C9H17NO2S2 It is known for its unique structure, which includes a dimethylcarbamothioyl group attached to a hexanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid typically involves the reaction of hexanoic acid with dimethylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioyl group to a thiol or a sulfide.
Substitution: Nucleophilic substitution reactions can replace the dimethylcarbamothioyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid involves its interaction with specific molecular targets and pathways. The dimethylcarbamothioyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid can be compared with other similar compounds, such as hexanoic acid and azelaic acid. While hexanoic acid is a simple carboxylic acid, this compound has additional functional groups that confer unique properties. Azelaic acid, on the other hand, is a dicarboxylic acid with different biological activities. The presence of the dimethylcarbamothioyl group in this compound makes it distinct and potentially more versatile in its applications.
Conclusion
This compound is a compound of significant interest in various fields of scientific research Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers
Propiedades
Número CAS |
94646-69-2 |
|---|---|
Fórmula molecular |
C9H17NO2S2 |
Peso molecular |
235.4 g/mol |
Nombre IUPAC |
6-(dimethylcarbamothioylsulfanyl)hexanoic acid |
InChI |
InChI=1S/C9H17NO2S2/c1-10(2)9(13)14-7-5-3-4-6-8(11)12/h3-7H2,1-2H3,(H,11,12) |
Clave InChI |
QTIGMNXKDBQQSI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)SCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




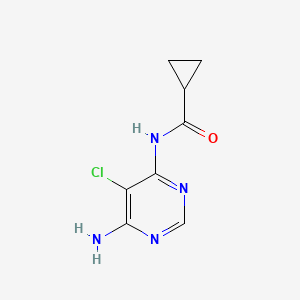
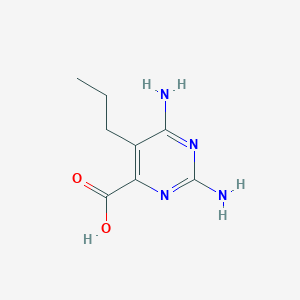
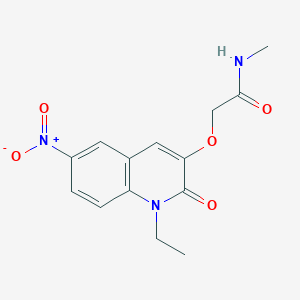
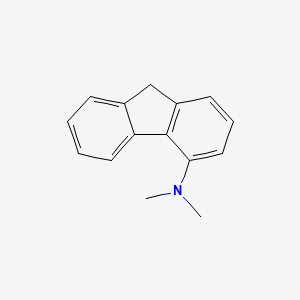

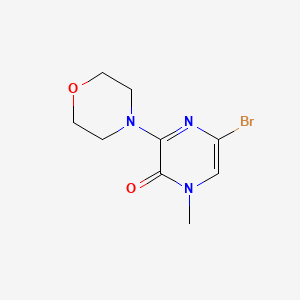


![4-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B13991447.png)
![2,3-Bis[(ethoxycarbonyl)amino]butane-1,4-diyl dimethanesulfonate](/img/structure/B13991448.png)

![Dimethyl 3-bromobenzo[b]thiophene-2,5-dicarboxylate](/img/structure/B13991468.png)
